![molecular formula C10H10N2 B15278872 2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C10H10N2. It is characterized by a pyrrolo[3,2-b]pyridine core structure with a cyclopropyl group attached to the second position. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-methoxy-N-methyl-2-(cyclopropylamino)pyridine-3-carboxamide can yield the desired compound . The reaction typically requires the use of strong acids or bases as catalysts and may be conducted under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[3,2-b]pyridine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclobutyl-1H-pyrrolo[3,2-b]pyridine
- 2-Cyclopentyl-1H-pyrrolo[3,2-b]pyridine
- 2-(2-Pyridinyl)-1H-pyrrolo[3,2-b]pyridine
Uniqueness
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H10N2/c1-2-8-10(11-5-1)6-9(12-8)7-3-4-7/h1-2,5-7,12H,3-4H2 |
InChI-Schlüssel |
JAPAPQMCCFYLFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC3=C(N2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



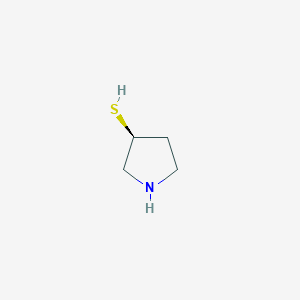
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)
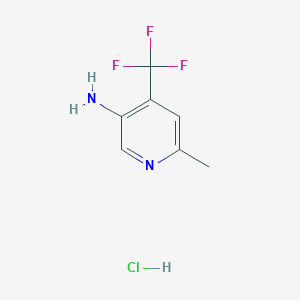
![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)
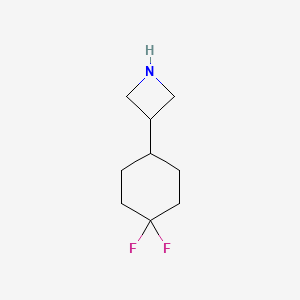
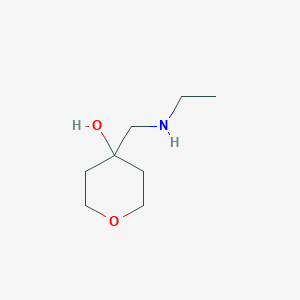
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
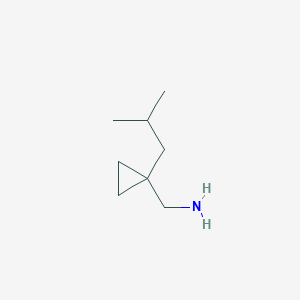
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
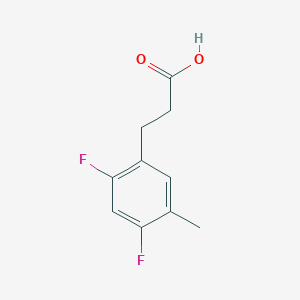
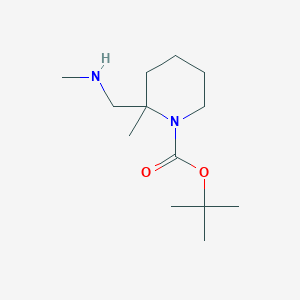

![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
